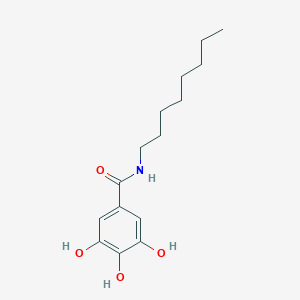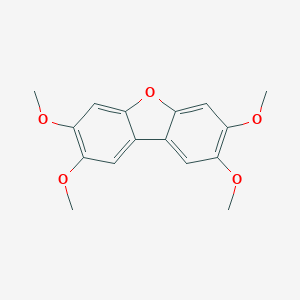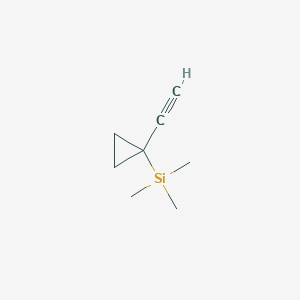
1-Ethynyl-1-(trimethylsilyl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-1-(trimethylsilyl)cyclopropane (abbreviated as TMS-EC) is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications in various scientific research areas. TMS-EC is a cyclopropane derivative that contains a trimethylsilyl group and an ethynyl group attached to the cyclopropane ring. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
1-Ethynyl-1-(trimethylsilyl)cyclopropane inhibits the activity of certain enzymes, including cytochrome P450 enzymes, by forming a covalent bond with the heme group of the enzyme. This covalent bond leads to the irreversible inactivation of the enzyme, which can have therapeutic implications in the treatment of diseases.
Biochemische Und Physiologische Effekte
1-Ethynyl-1-(trimethylsilyl)cyclopropane has been shown to have various biochemical and physiological effects, including the inhibition of cytochrome P450 enzymes, which are involved in the metabolism of drugs and toxins in the body. 1-Ethynyl-1-(trimethylsilyl)cyclopropane has also been shown to have anti-inflammatory and anti-cancer properties, which make it a potential candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-Ethynyl-1-(trimethylsilyl)cyclopropane has several advantages for lab experiments, including its stability, reactivity, and ease of synthesis. However, 1-Ethynyl-1-(trimethylsilyl)cyclopropane also has some limitations, including its toxicity and potential for side reactions.
Zukünftige Richtungen
There are several future directions for the study of 1-Ethynyl-1-(trimethylsilyl)cyclopropane, including the development of new synthetic methods for 1-Ethynyl-1-(trimethylsilyl)cyclopropane, the optimization of 1-Ethynyl-1-(trimethylsilyl)cyclopropane for use in medicinal chemistry, and the exploration of new applications for 1-Ethynyl-1-(trimethylsilyl)cyclopropane in materials science. Additionally, further studies are needed to fully understand the mechanism of action of 1-Ethynyl-1-(trimethylsilyl)cyclopropane and its potential implications in the treatment of various diseases.
Conclusion
In conclusion, 1-Ethynyl-1-(trimethylsilyl)cyclopropane is a unique compound that has gained significant attention in the field of organic chemistry due to its potential applications in various scientific research areas. 1-Ethynyl-1-(trimethylsilyl)cyclopropane has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. Further studies are needed to fully understand the potential of 1-Ethynyl-1-(trimethylsilyl)cyclopropane in the treatment of various diseases and in the development of novel materials with unique properties.
Synthesemethoden
1-Ethynyl-1-(trimethylsilyl)cyclopropane can be synthesized using different methods, including the reaction of cyclopropylmagnesium bromide with trimethylsilylacetylene, and the reaction of cyclopropylcarbinyl triflate with trimethylsilylacetylene. These methods have been optimized to yield high purity and yield of 1-Ethynyl-1-(trimethylsilyl)cyclopropane.
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-1-(trimethylsilyl)cyclopropane has been used in various scientific research areas, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, 1-Ethynyl-1-(trimethylsilyl)cyclopropane has been used as a building block for the synthesis of various compounds due to its unique reactivity and stability. In medicinal chemistry, 1-Ethynyl-1-(trimethylsilyl)cyclopropane has been studied for its potential applications in the treatment of various diseases, including cancer, due to its ability to inhibit the activity of certain enzymes. In materials science, 1-Ethynyl-1-(trimethylsilyl)cyclopropane has been used to synthesize novel materials with unique properties.
Eigenschaften
CAS-Nummer |
104463-26-5 |
|---|---|
Produktname |
1-Ethynyl-1-(trimethylsilyl)cyclopropane |
Molekularformel |
C8H14Si |
Molekulargewicht |
138.28 g/mol |
IUPAC-Name |
(1-ethynylcyclopropyl)-trimethylsilane |
InChI |
InChI=1S/C8H14Si/c1-5-8(6-7-8)9(2,3)4/h1H,6-7H2,2-4H3 |
InChI-Schlüssel |
CGRGSXYKMHEPRV-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1(CC1)C#C |
Kanonische SMILES |
C[Si](C)(C)C1(CC1)C#C |
Synonyme |
Silane, (1-ethynylcyclopropyl)trimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7S,9S)-7-[(2R,4S,5S,6S)-5-amino-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B11672.png)

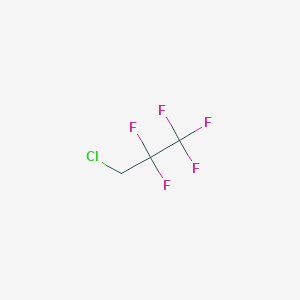
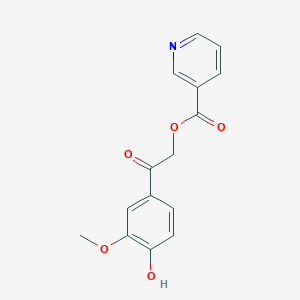

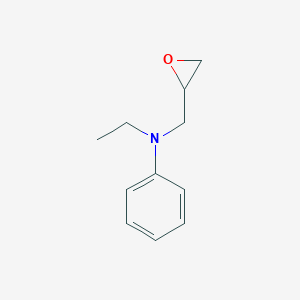

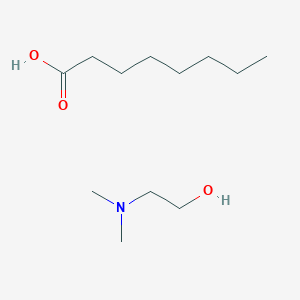

![7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B11688.png)
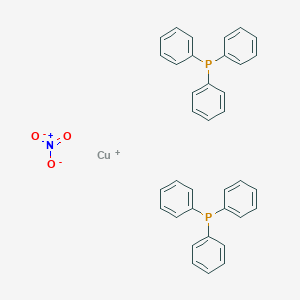
![Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI)](/img/structure/B11695.png)
